molecular formula C46H77NaO37S B611054 SBE-β-CD CAS No. 182410-00-0

SBE-β-CD

货号: B611054
CAS 编号: 182410-00-0
分子量: 1277.1 g/mol
InChI 键: VPQMUOFXELQOMM-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of sulfobutyl ether groups onto the hydroxyl groups of the beta-cyclodextrin molecule. This alteration significantly enhances the solubility and complexation capabilities of the cyclodextrin, making it a valuable tool in pharmaceutical formulations .

作用机制

Target of Action

Sulfobutylether-β-cyclodextrin primarily targets poorly soluble drugs . It has a unique ability to act as a molecular container by entrapping a wide range of guest molecules in its internal cavity . This makes it a remarkable excipient to improve drug apparent solubility, stability, and bioavailability .

Mode of Action

Sulfobutylether-β-cyclodextrin interacts with its targets through a process known as inclusion complexation . This process involves the encapsulation of the drug molecule within the cyclodextrin cavity, providing a protective shield that enhances the solubility and chemical stability of the drug . Due to its polyanionic nature, Sulfobutylether-β-cyclodextrin interacts particularly well with cationic drugs .

Biochemical Pathways

The biochemical pathways affected by Sulfobutylether-β-cyclodextrin primarily involve the solubilization and stabilization of drugs. By forming inclusion complexes with drugs, Sulfobutylether-β-cyclodextrin enhances their solubility and stability, thereby improving their pharmacological properties .

Pharmacokinetics

Complexes between Sulfobutylether-β-cyclodextrin and various drugs have been shown to rapidly dissociate after parenteral drug administration, resulting in superior oral bioavailability of poorly water-soluble drugs .

Result of Action

The result of Sulfobutylether-β-cyclodextrin’s action is the enhanced bioavailability of insoluble or sparingly soluble drugs by improving their solubility, dissolution, and permeability . This leads to an increase in the effectiveness of the drug and potentially reduces the required dosage, thereby minimizing potential side effects .

Action Environment

The action of Sulfobutylether-β-cyclodextrin can be influenced by environmental factors such as pH. For instance, the release rate of a drug from a Sulfobutylether-β-cyclodextrin complex was found to be 85.4% at pH = 5.0 within 8 hours, indicating that the drug delivery system is suitable for the targeted release of anti-cancer drugs .

生化分析

Biochemical Properties

Sulfobutylether-β-cyclodextrin plays a crucial role in biochemical reactions by forming inclusion complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enhance the solubility and stability of the guest molecules. For example, sulfobutylether-β-cyclodextrin has been shown to form inclusion complexes with quercetin, improving its solubility and stability . Additionally, sulfobutylether-β-cyclodextrin interacts with antimicrobial peptides, protecting them from degradation and enhancing their pharmacological properties .

Cellular Effects

Sulfobutylether-β-cyclodextrin has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sulfobutylether-β-cyclodextrin has been shown to enhance the solubility and bioavailability of poorly water-soluble drugs, leading to improved therapeutic outcomes . It also interacts with cell membranes, facilitating the transport of drugs across the cell membrane and improving their intracellular delivery . Furthermore, sulfobutylether-β-cyclodextrin has been reported to have minimal toxicity and no adverse effects on the kidneys or other organs following oral or intravenous administration .

Molecular Mechanism

The molecular mechanism of sulfobutylether-β-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic inner cavity of sulfobutylether-β-cyclodextrin encapsulates hydrophobic molecules, while the hydrophilic outer surface interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules . This inclusion complexation is driven by entropic and enthalpic contributions, resulting in improved pharmacokinetic properties of the guest molecules . Additionally, sulfobutylether-β-cyclodextrin can modulate enzyme activity by forming complexes with enzyme inhibitors or activators, thereby influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfobutylether-β-cyclodextrin have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Sulfobutylether-β-cyclodextrin has been found to be stable under various conditions, maintaining its solubility-enhancing properties over extended periods . Studies have shown that sulfobutylether-β-cyclodextrin does not degrade significantly over time, ensuring consistent performance in drug formulations . Long-term studies have also demonstrated that sulfobutylether-β-cyclodextrin does not induce any adverse effects on cellular function, making it a safe and reliable excipient for pharmaceutical applications .

Dosage Effects in Animal Models

The effects of sulfobutylether-β-cyclodextrin vary with different dosages in animal models. Studies have shown that sulfobutylether-β-cyclodextrin exhibits dose-dependent effects on drug solubility and bioavailability . At lower doses, sulfobutylether-β-cyclodextrin enhances the solubility and stability of drugs without causing any toxic or adverse effects . At higher doses, sulfobutylether-β-cyclodextrin may cause mild toxicity, although it is generally well-tolerated . These findings highlight the importance of optimizing the dosage of sulfobutylether-β-cyclodextrin to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Sulfobutylether-β-cyclodextrin is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to enhance the solubility and stability of drugs, thereby improving their absorption and bioavailability . Sulfobutylether-β-cyclodextrin also interacts with metabolic enzymes, influencing their activity and modulating biochemical pathways . These interactions contribute to the overall pharmacokinetic profile of the guest molecules, ensuring efficient drug delivery and therapeutic efficacy.

Transport and Distribution

Sulfobutylether-β-cyclodextrin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to facilitate the transport of drugs across cell membranes, enhancing their intracellular delivery . Sulfobutylether-β-cyclodextrin also interacts with binding proteins, influencing its localization and accumulation within specific tissues . These interactions ensure efficient drug distribution and targeted delivery, improving the therapeutic outcomes of the encapsulated drugs.

Subcellular Localization

The subcellular localization of sulfobutylether-β-cyclodextrin is influenced by targeting signals and post-translational modifications. Sulfobutylether-β-cyclodextrin can be directed to specific compartments or organelles within the cell, enhancing its activity and function . For example, sulfobutylether-β-cyclodextrin nanoparticles have been shown to target cancer cells, improving the delivery and efficacy of anticancer drugs . These targeting mechanisms ensure precise drug delivery and minimize off-target effects, making sulfobutylether-β-cyclodextrin a valuable tool in drug delivery systems.

准备方法

Synthetic Routes and Reaction Conditions: Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the substitution of hydroxyl groups on the beta-cyclodextrin molecule with sulfobutyl ether groups. The degree of substitution can vary, typically ranging from four to seven per cyclodextrin molecule .

Industrial Production Methods: Industrial production of sulfobutylether-beta-cyclodextrin involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as filtration, crystallization, and drying to obtain the final product .

化学反应分析

Types of Reactions: Sulfobutylether-beta-cyclodextrin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in complexation reactions with various guest molecules, forming inclusion complexes .

Common Reagents and Conditions: The common reagents used in the synthesis of sulfobutylether-beta-cyclodextrin include beta-cyclodextrin, 1,4-butane sultone, and an alkaline solution such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution process .

Major Products Formed: The major product formed from the reaction is sulfobutylether-beta-cyclodextrin with varying degrees of substitution. The product mixture includes regio and positional isomers distributed over a range of substitution levels .

相似化合物的比较

属性

CAS 编号

182410-00-0

分子式

C46H77NaO37S

分子量

1277.1 g/mol

IUPAC 名称

sodium;4-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate

InChI

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1

InChI 键

VPQMUOFXELQOMM-UHFFFAOYSA-M

SMILES

OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O

手性 SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

规范 SMILES

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+]

外观

Solid powder

纯度

Purity: >98% (HPLC)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SBE-beta-CD;  Sulfobutylether beta-cyclodextrin;  Captisol. beta-cyclodextrin sulfobutyl ether sodium salts.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。